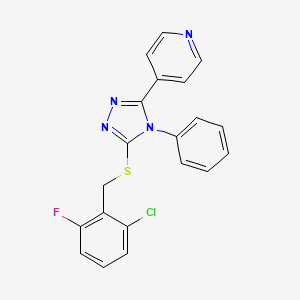

4-(5-((2-Chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-604439 is an active molecule used primarily in biochemical research. It has a molecular weight of 396.87 and a molecular formula of C20H14ClFN4S

Chemical Reactions Analysis

WAY-604439 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-604439 is widely used in scientific research for its biochemical properties. It is utilized in studies related to enzyme inhibition, signal transduction pathways, and cellular processes. In chemistry, it serves as a tool for understanding reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used to investigate cellular functions and potential therapeutic targets .

Mechanism of Action

The mechanism of action of WAY-604439 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

WAY-604439 is unique in its structure and biochemical properties. Similar compounds include other inhibitors used in biochemical research, such as WAY-100635 and WAY-200070. These compounds share some structural similarities but differ in their specific applications and mechanisms of action .

Biological Activity

4-(5-((2-Chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS No. 521281-98-1) is a synthetic compound that possesses significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole moiety, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activities associated with this compound, including its potential therapeutic applications.

The molecular formula of the compound is C20H14ClFN4S, with a molecular weight of approximately 396.87 g/mol. Its structure includes a pyridine ring and a triazole group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H14ClFN4S |

| Molecular Weight | 396.87 g/mol |

| CAS Number | 521281-98-1 |

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study highlighted the effectiveness of various triazole derivatives against a range of bacterial and fungal pathogens. The presence of the chlorofluorobenzylthio group in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against resistant strains .

Anticancer Potential

Triazoles are also recognized for their anticancer properties. Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl and triazole rings can significantly influence anticancer activity . A comparative analysis showed that similar triazole derivatives had IC50 values in the low micromolar range against specific cancer cell lines .

Antiviral Activity

The antiviral potential of triazoles has been well-documented, particularly against HIV and other viral infections. The compound's ability to inhibit viral replication mechanisms may be attributed to its unique structural features, which facilitate binding to viral enzymes .

Study on Anticancer Activity

In a study conducted on various triazole derivatives, including our compound of interest, researchers evaluated their effectiveness against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the compound displayed significant cytotoxicity with an IC50 value of approximately 15 µM against A549 cells . This suggests a promising avenue for further development as an anticancer agent.

Assessment of Antimicrobial Properties

Another study assessed the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the biological activity of triazole derivatives. Modifications in the phenyl ring also play a crucial role in determining the potency and selectivity of these compounds against various biological targets .

Properties

Molecular Formula |

C20H14ClFN4S |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C20H14ClFN4S/c21-17-7-4-8-18(22)16(17)13-27-20-25-24-19(14-9-11-23-12-10-14)26(20)15-5-2-1-3-6-15/h1-12H,13H2 |

InChI Key |

DOEXDLBKXKSGQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.